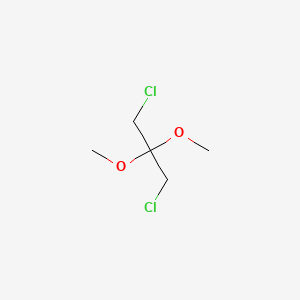

1,3-Dichloro-2,2-dimethoxypropane

Vue d'ensemble

Description

1,3-Dichloro-2,2-dimethoxypropane is a chemical compound that has been studied in various contexts, including its vibrational spectra, conformational behavior, and phase transitions. The compound has been observed to exist as a mixture of at least two conformers in the liquid phase and crystallizes in different conformations depending on the conditions, such as temperature and pressure . It has also been noted to undergo a phase transition to a plastic cubic phase within a specific temperature range .

Synthesis Analysis

While the direct synthesis of this compound is not detailed in the provided papers, related compounds have been synthesized through various chemical reactions. For instance, 2,2-Diphenyl-1,3-dimethoxypropane was synthesized using a series of reactions including Darzens condensation, ester hydrolysis, decarboxylation, rearrangement, condensation/disproportionation, and etherification . Similarly, 3,3-Dimethoxypropanenitrile was synthesized from 2-chloro-3-phenylsulfonylpropanenitrile through elimination and addition reactions . These methods could potentially be adapted for the synthesis of this compound.

Molecular Structure Analysis

The molecular structure of this compound has been analyzed through vibrational spectra, including IR and Raman spectroscopy. The compound has been shown to crystallize in the GG conformation at low temperatures and in the AG conformation under high pressure . Additionally, the compound exhibits a plastic crystalline phase, which is a state of matter where the molecules retain an ordered lattice but have rotational freedom .

Chemical Reactions Analysis

The chemical reactivity of gem-dimethoxyalkanes, which are related to this compound, has been studied under electron impact. These compounds undergo unimolecular metastable decompositions, which involve sequential transfers of a methyl group and a hydrogen atom to an ether oxygen . Although the specific reactions of this compound are not detailed, the behavior of similar compounds can provide insights into its potential reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its phase behavior and conformational dynamics. The compound has been observed to have a plastic crystalline phase and undergoes an order-disorder phase transition . The vibrational spectra have provided information on the conformations and have supported the assignments of the various conformers . These properties are important for understanding the material's behavior in different conditions and could be relevant for its application in various fields.

Applications De Recherche Scientifique

Synthesis and Chemical Reactions

DCDMP is employed in the preparation of methyl esters, showcasing its utility as a reagent in esterification reactions. It reacts rapidly with water in the presence of strong acid to form methanol and acetone, acting as a water scavenger. This feature simplifies the esterification technique and speeds up the reaction process, making DCDMP valuable in organic synthesis and biofuel production (Radin, Hajra, & Akahori, 1960).

Material Science

In the realm of materials science, DCDMP has been utilized for the eco-friendly synthesis of dioxolanes, dithiolanes, and oxathiolanes under solvent-free conditions facilitated by microwave irradiation. This approach yields high-purity products efficiently, highlighting the compound's role in green chemistry and the development of novel materials (Pério, Dozias, & Hamelin, 1998).

Analytical and Preparative Procedures

DCDMP has proven beneficial in analytical chemistry for the rapid chemical dehydration of biological samples for electron microscopic examinations. Its ability to maintain ultrastructural integrity while simplifying the dehydration process makes it an essential tool in histological studies and microscopy (Muller & Jacks, 1975).

Organic Synthesis

In organic synthesis, DCDMP is used for synthesizing cyclic acetals and ketals, serving as a protective group for carbonyl compounds. This application is crucial in multistep synthetic routes where selective reactivity is required, demonstrating DCDMP's role in the synthesis of complex organic molecules (Hasegawa & Kiso, 1980).

Safety and Hazards

DCDP is associated with some safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H317 and H319 . Precautionary statements include P280, P305, P338, and P351 . Users are advised to avoid contact with skin and eyes, not to breathe mist/vapors/spray, and not to ingest .

Mécanisme D'action

- The primary targets of 1,3-DCP are not well-documented in the literature. However, it is known to react with water to produce methanol and acetone . This reaction suggests that 1,3-DCP may interact with cellular components containing hydroxyl groups (such as proteins or nucleic acids).

Target of Action

Action Environment

Analyse Biochimique

Biochemical Properties

1,3-Dichloro-2,2-dimethoxypropane plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with cytochrome P450 enzymes, which are involved in the metabolism of many substances. The nature of these interactions often involves the formation of covalent bonds, leading to the modification of the enzyme’s active site .

Cellular Effects

This compound affects various types of cells and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit certain signaling pathways, leading to changes in gene expression and metabolic activity .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. Additionally, it can cause changes in gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable at room temperature, but it can degrade under certain conditions. Long-term exposure to the compound has been shown to affect cellular function, with some studies indicating potential cytotoxic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level must be reached before significant biological effects are seen .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and activity .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence the compound’s interactions with other biomolecules and its overall biological effects .

Propriétés

IUPAC Name |

1,3-dichloro-2,2-dimethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10Cl2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCCLFWPTDCYHBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CCl)(CCl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40288946 | |

| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6626-57-9 | |

| Record name | 6626-57-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58238 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Dichloro-2,2-dimethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40288946 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.